molecular formula C25H50O3 B14300617 Tetracosanoic acid, 2-hydroxy-23-methyl- CAS No. 120903-52-8

Tetracosanoic acid, 2-hydroxy-23-methyl-

Cat. No.: B14300617
CAS No.: 120903-52-8
M. Wt: 398.7 g/mol
InChI Key: ZMMHVKLVXJXDTC-UHFFFAOYSA-N
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Description

Tetracosanoic acid, 2-hydroxy-23-methyl-, also known as methyl 2-hydroxy-tetracosanoate, is a long-chain fatty acid derivative. It is a methyl ester of tetracosanoic acid with a hydroxyl group at the second carbon and a methyl group at the twenty-third carbon. This compound is part of a class of fatty acids that are significant in various biological and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetracosanoic acid, 2-hydroxy-23-methyl-, typically involves esterification reactions. One common method is the esterification of lignoceric acid (tetracosanoic acid) with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, such as wood tar or peanut oil, where lignoceric acid is present in small amounts. The extracted lignoceric acid is then subjected to esterification and hydroxylation reactions to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

Tetracosanoic acid, 2-hydroxy-23-methyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetracosanoic acid, 2-hydroxy-23-methyl-, has several applications in scientific research:

    Chemistry: Used as a standard in gas chromatography for the analysis of long-chain fatty acids.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

    Industry: Used in the production of surfactants, lubricants, and cosmetics

Mechanism of Action

The mechanism by which tetracosanoic acid, 2-hydroxy-23-methyl-, exerts its effects involves its interaction with cell membranes. The hydroxyl and methyl groups contribute to its unique properties, affecting membrane fluidity and permeability. It may also interact with specific enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Lignoceric acid (Tetracosanoic acid): Similar structure but lacks the hydroxyl and methyl groups.

    Behenic acid (Docosanoic acid): Shorter chain length with similar properties.

    Cerotic acid (Hexacosanoic acid): Longer chain length with similar properties.

Uniqueness

Tetracosanoic acid, 2-hydroxy-23-methyl-, is unique due to the presence of both a hydroxyl group and a methyl group, which confer distinct chemical and physical properties. These modifications enhance its solubility and reactivity compared to other long-chain fatty acids .

Properties

CAS No.

120903-52-8

Molecular Formula

C25H50O3

Molecular Weight

398.7 g/mol

IUPAC Name

2-hydroxy-23-methyltetracosanoic acid

InChI

InChI=1S/C25H50O3/c1-23(2)21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24(26)25(27)28/h23-24,26H,3-22H2,1-2H3,(H,27,28)

InChI Key

ZMMHVKLVXJXDTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCCCCCCC(C(=O)O)O

Origin of Product

United States

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